(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine
Description
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS: 326476-49-7) is a pyridine derivative featuring a chlorine atom at position 5, a trifluoromethyl (-CF₃) group at position 3, and a methanamine (-CH₂NH₂) substituent at position 2 of the pyridine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its molecular formula is C₇H₆ClF₃N₂, with a molecular weight of 210.59 g/mol . The trifluoromethyl and chlorine groups confer electron-withdrawing effects, influencing reactivity and binding interactions, while the methanamine group provides a site for further functionalization .
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H,2,12H2 |
InChI Key |
UOGQGFLDIWWRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange and Pyridine Ring Functionalization
A widely adopted strategy involves chlorine/fluorine exchange on trichloromethylpyridine precursors. This method leverages the reactivity of halogenated pyridines to introduce the trifluoromethyl group selectively. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) can be synthesized via stepwise chlorination and fluorination of trichloromethylpyridine intermediates. The process typically involves:
- Liquid-phase chlorination of 2-chloro-5-methylpyridine to form 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
- Vapor-phase fluorination using hydrogen fluoride or fluorinating agents at >300°C to replace chlorine atoms with fluorine.
Key parameters include temperature control (250–350°C) and catalyst selection (e.g., SbCl₃ for chlorination), which influence yield and purity. Industrial-scale implementations report yields exceeding 80% for 2,3,5-DCTF, though scalability challenges persist due to equipment corrosion risks.
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
An alternative approach constructs the pyridine ring de novo using trifluoromethylated precursors. For instance, cyclization reactions involving β-keto esters or enamines bearing trifluoromethyl groups enable direct incorporation of the CF₃ moiety. This method avoids halogen exchange but requires precise stoichiometry to prevent side reactions.
Reductive Amination of Nitrile Intermediates
Nitrile Reduction with Catalytic Hydrogenation
A high-yield pathway involves the reduction of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine to the corresponding methanamine. Industrial protocols describe:
- Catalytic hydrogenation using Raney nickel under 18 bar H₂ pressure at 40–45°C.
- Solvent systems such as acetic acid to stabilize intermediates, achieving 97% yield with minimal dechlorination (<0.05% byproduct).
Mechanistic Insight : The nickel catalyst facilitates hydrogenolysis of the nitrile group (-C≡N) to -CH₂NH₂, with electron-withdrawing substituents (Cl, CF₃) enhancing reaction rates by polarizing the nitrile bond.
Borohydride-Mediated Reduction
Laboratory-scale syntheses employ sodium cyanoborohydride (NaBH₃CN) for selective reduction in polar aprotic solvents (e.g., THF). This method avoids high-pressure equipment but requires strict anhydrous conditions to prevent borohydride decomposition.
Reaction Optimization and Industrial Production
Solvent and Catalyst Selection
- Solvents : Polar solvents (DMF, acetonitrile) improve solubility of halogenated intermediates, while non-polar solvents (toluene) enhance selectivity in fluorination steps.
- Catalysts : Nickel-based catalysts dominate industrial hydrogenation, whereas palladium on carbon (Pd/C) offers alternatives for smaller-scale reactions.
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (7:3 to 1:1) resolves amine products from unreacted nitriles.
- Recrystallization : Ethanol/water mixtures (3:1) yield >99% pure (5-chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride.
Comparative Analysis of Synthetic Methods
Computational Modeling for Reaction Design
Quantum mechanical calculations (e.g., DFT) predict transition states and optimize reaction coordinates. For example:
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Research Implications
- Electron-Withdrawing Effects: Chlorine and trifluoromethyl groups in the target compound enhance electrophilic substitution resistance, improving stability under acidic conditions compared to non-halogenated analogs .
- Solubility and Bioavailability : Hydrochloride salts (e.g., CAS 175277-74-4) demonstrate superior aqueous solubility, critical for in vivo efficacy .
- Synthetic Flexibility : The methanamine side chain allows for easy conjugation with sulfonyl chlorides or carbonyl groups, a feature absent in amines directly bonded to the pyridine ring .
Biological Activity
(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative notable for its unique chemical structure, which includes a chloro and trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceutical development.
The molecular formula of this compound is C7H6ClF3N, with a molecular weight of approximately 211.57 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing membrane permeability and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, which alters the catalytic function.
- Receptor Modulation : It may interact with receptors, modifying their activity and influencing downstream signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, it demonstrated effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported in the low micromolar range.
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | M. tuberculosis | 0.2 - 1.5 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. The mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 1.48 | Tubulin inhibition |
| MCF-7 | 3.67 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies indicate that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation.
Case Studies
- Inhibition of Mycobacterial ATP Synthase : A study focused on the structure-activity relationship of pyridine derivatives found that certain analogues of this compound were effective inhibitors of mycobacterial ATP synthase, highlighting its potential in tuberculosis treatment .
- Cancer Cell Studies : Research involving various cancer cell lines demonstrated that this compound could effectively inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways .
Q & A
Basic: What are the recommended synthetic routes for (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanamine, and how do purification methods affect yield and purity?
Methodological Answer:
The synthesis typically involves halogenation and functionalization of pyridine derivatives. A common approach starts with 3-(trifluoromethyl)pyridine, followed by regioselective chlorination at the 5-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled conditions . The methanamine group is introduced via reductive amination or nucleophilic substitution. For example, describes a step involving sodium hydroxide for phase separation to isolate intermediates. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (e.g., using methanol/water) is critical to achieving >95% purity . Contaminants like unreacted starting materials or regioisomers (e.g., 3-chloro derivatives) must be monitored via HPLC or GC-MS .
Basic: How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
Multi-modal characterization is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern (e.g., chemical shifts for Cl and CF₃ groups at δ 8.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 225.03) and fragments corresponding to Cl and CF₃ loss .
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages (e.g., C: 42.4%, H: 2.7%, N: 6.2%) .
- XRD or DSC : Determines crystallinity and melting point (e.g., mp 108–110°C for related derivatives) .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at −20°C in amber vials to prevent degradation . Stability studies in DMSO or ethanol (0.1–10 mM) show <5% decomposition over 30 days when stored at 4°C . Monitor via periodic HPLC to detect amine oxidation or hydrolysis by-products (e.g., formation of carboxylic acids) .
Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The CF₃ group deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates but enhancing stability toward electrophiles. In Suzuki-Miyaura couplings, the chloro substituent at C5 acts as a leaving group, while the CF₃ group directs meta-substitution. For example, notes boronic ester derivatives (e.g., pinacol boronate at C5) enable coupling with aryl halides under Pd(OAc)₂ catalysis (1–5 mol%, 80–100°C) . Kinetic studies show slower reaction rates compared to non-CF₃ analogs, requiring optimized ligand systems (e.g., SPhos or XPhos) .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies arise from polymorphic forms or solvent impurities. Systematic protocols:
- Solubility Screening : Use standardized solvents (e.g., DMSO, EtOH, H₂O) at 25°C with sonication (30 min) and centrifugation .
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) for drug formulation .
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (pH 4–9) . reports >10 mg/mL in DMSO, while aqueous solubility is <0.1 mg/mL due to hydrophobic CF₃ and Cl groups .
Advanced: What strategies optimize the regioselectivity of functionalizing the pyridine ring in this compound?
Methodological Answer:
Regioselectivity is governed by electronic and steric effects:
- Directed ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate the methanamine group, directing substitution to C4 .
- C-H Activation : Rhodium catalysts (e.g., [Cp*RhCl₂]₂) enable selective C–H bond functionalization at C4 or C6 positions .
- Protection/Deprotection : Temporarily protect the amine with Boc or Fmoc groups to alter electronic effects during halogenation .
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase enzymes or GPCRs. The CF₃ group enhances hydrophobic interactions, while the amine forms hydrogen bonds .
- MD Simulations : Analyze stability in lipid bilayers (e.g., permeability via LogP ~2.1) .
- QSAR Models : Corrogate substituent effects (Cl vs. Br) on antimicrobial activity (e.g., MIC values against C. albicans) .
Advanced: What analytical methods identify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), or UV light (254 nm) for 7–14 days .
- LC-MS/MS : Detect oxidation products (e.g., N-oxide at m/z 241.02) or hydrolysis by-products (e.g., pyridine carboxylic acid) .
- ICH Guidelines : Validate methods per Q1A(R2) for photostability and hydrolytic pathways .
Advanced: How does the compound’s stereoelectronic profile influence its use in multicomponent reactions (MCRs)?
Methodological Answer:
The amine acts as a nucleophile in Ugi or Passerini reactions. For example, in , benzylamine analogs react with dialkyl acetylenedicarboxylates to form dihydropyrrolones. The CF₃ group stabilizes transition states via inductive effects, improving yields (70–85%) compared to non-fluorinated analogs . Optimize solvent polarity (e.g., THF vs. MeCN) and catalyst loading (e.g., 1–2 mol% CuI) to enhance stereocontrol .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Safety : Exothermic steps (e.g., chlorination) require jacketed reactors with temperature control (−10 to 25°C) .
- Waste Management : Neutralize HCl gas with scrubbers and recover solvents (e.g., MTBE) via distillation .
- Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates . highlights batch-to-batch consistency (98% purity) via GC-MS and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
